2-Methoxyethyl 2-methyl-5-(naphthalene-1-sulfonamido)naphtho[1,2-b]furan-3-carboxylate
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Description
The compound “2-Methoxyethyl 2-methyl-5-(naphthalene-1-sulfonamido)naphtho[1,2-b]furan-3-carboxylate” is a complex organic molecule. It contains several functional groups, including a methoxyethyl group, a methyl group, a naphthalene sulfonamide group, and a carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The naphthalene rings would contribute to the compound’s planarity and rigidity, while the various functional groups would likely influence its reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the carboxylate group might participate in acid-base reactions, and the naphthalene ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carboxylate and sulfonamide groups could enhance its solubility in polar solvents .Future Directions
Properties
IUPAC Name |
2-methoxyethyl 2-methyl-5-(naphthalen-1-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO6S/c1-17-25(27(29)33-15-14-32-2)22-16-23(20-11-5-6-12-21(20)26(22)34-17)28-35(30,31)24-13-7-9-18-8-3-4-10-19(18)24/h3-13,16,28H,14-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMCOQQKKSUYEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC5=CC=CC=C54)C(=O)OCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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